N-cyclopentyl-5-nitropyridin-2-amine
Overview
Description
N-cyclopentyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a cyclopentyl group attached to the nitrogen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, which is then reacted with cyclopentyl bromide under basic conditions to yield N-cyclopentyl-5-nitropyridin-2-amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-cyclopentyl-5-aminopyridin-2-amine.
Reduction: Formation of N-cyclopentyl-5-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-5-methyl-3-nitropyridin-2-amine: Similar structure but with a methyl group instead of a nitro group.
2-Amino-5-nitropyridine: Lacks the cyclopentyl group, making it less hydrophobic.
N-cyclopentyl-5-bromo-2-pyridinamine: Contains a bromine atom instead of a nitro group.
Uniqueness
N-cyclopentyl-5-nitropyridin-2-amine is unique due to the combination of its nitro and cyclopentyl groups, which confer specific chemical reactivity and binding properties. This makes it particularly useful in applications requiring selective interactions with biological targets or specific chemical transformations .
Properties
IUPAC Name |
N-cyclopentyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZYECCLSBDJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589879 | |
Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939376-51-9 | |
Record name | N-Cyclopentyl-5-nitro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939376-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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